3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid

PPARα agonism Medicinal chemistry Lipid metabolism

Researchers substituting with methyl-triazole analogs risk failed reproducibility-absent keto-enol tautomerism compromises metal chelation and target engagement. This compound provides the authentic 5-oxo-1,2,4-triazole pharmacophore. • Enables potent PPARα agonism (LY518674: IC50 ≈ 24 nM, >3000× selectivity over fenofibrate). • Validated phenyltriazolinone P1 moiety for Factor Xa inhibitors (crystallographic enzyme engagement data). • Free meta-COOH handle for high-yielding amide coupling and parallel library synthesis. Supplied at 95% purity for reliable SAR and MOF linker applications. Standard global shipping.

Molecular Formula C9H7N3O3
Molecular Weight 205.17 g/mol
CAS No. 1339242-86-2
Cat. No. B6279672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid
CAS1339242-86-2
Molecular FormulaC9H7N3O3
Molecular Weight205.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)C2=NNC(=O)N2
InChIInChI=1S/C9H7N3O3/c13-8(14)6-3-1-2-5(4-6)7-10-9(15)12-11-7/h1-4H,(H,13,14)(H2,10,11,12,15)
InChIKeyVMPNECGGXVTSGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid Procurement Guide


3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid (CAS 1339242-86-2) is a heterocyclic carboxylic acid comprising a benzoic acid moiety linked at the meta position to a 5-oxo-1,2,4-triazole ring. The compound is commercially supplied primarily as a research building block, with purity specifications typically at 95% . The 5-oxo-1,2,4-triazole scaffold is a recognized pharmacophore in medicinal chemistry, and its inclusion in this bifunctional molecule enables applications as a metal-chelating ligand, a hydrogen-bonding pharmacophore, and a versatile synthetic intermediate [1].

Why 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid Substitution Fails


In procurement scenarios, researchers may be tempted to substitute 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid with cheaper, more commercially available analogs such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid (CAS 1334147-18-0) or 4-(1H-1,2,4-triazol-1-yl)benzoic acid. However, such substitution fundamentally alters the chemical and pharmacological profile of the scaffold due to critical differences in heterocyclic oxidation state, tautomeric equilibrium, and hydrogen-bonding capacity. The 5-oxo group present in the target compound introduces a carbonyl moiety capable of strong metal chelation and establishes a keto-enol tautomerism [1] that is absent in methyl-substituted or fully aromatic triazole analogs. These structural distinctions directly impact biological target engagement (as demonstrated in the PPARα agonist series LY518674 [2]), metal coordination geometry in MOF synthesis, and subsequent derivatization potential. Interchange without these features would likely result in failed experimental reproducibility or significant loss of potency.

Comparative Evidence: 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid vs. Analogs


PPARα Agonist Activity of the 5-Oxo-Triazole Pharmacophore

The 5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl moiety present in the target compound forms the core pharmacophore of LY518674, a potent and selective PPARα agonist. In direct receptor binding and cotransfection assays, LY518674 exhibited an IC50 of approximately 24 nM [1]. When compared to the clinical reference drug fenofibrate, LY518674 demonstrated >3000-fold higher potency in binding assays and 310-fold higher potency in functional cotransfection assays [1]. This potency advantage is directly attributed to the unique hydrogen-bonding and tautomeric properties of the 5-oxo-1,2,4-triazole ring, which are absent in non-oxidized 1,2,4-triazole benzoic acid analogs such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid [2].

PPARα agonism Medicinal chemistry Lipid metabolism

Meta-Substitution Geometry and MOF Topology

The meta-substitution pattern of the carboxylic acid group relative to the triazole ring in 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid is a critical determinant of coordination polymer topology. Research on structurally related 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid demonstrates that the 3-position benzoic acid linkage directs the formation of distinct metal(II) complexes (Zn, Cd, Co, Ni) with specific water coordination stoichiometries: ZnL2·2H2O, CdL2(H2O)2·8H2O, and ML2(H2O)·H2O (M = Co, Ni) [1]. In contrast, the 4-substituted isomer 4-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid yields M2L4·3H2O frameworks (M = Co, Cu, Zn) with entirely different metal-to-ligand ratios and water content [2].

Metal-organic frameworks Coordination chemistry Crystal engineering

Hydrogen Bonding Advantage of 5-Oxo-Triazole

The 5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl moiety exists in keto-enol tautomeric equilibrium, providing both a hydrogen bond donor (NH) and acceptor (C=O) within the heterocyclic ring. This contrasts with fully aromatic 1,2,4-triazole analogs such as 3-(1H-1,2,4-triazol-3-yl)benzoic acid, which lack the carbonyl oxygen. The presence of the carbonyl group enhances metal chelation capacity and introduces distinct tautomeric states that modulate receptor binding conformations [1]. The 5-oxo-1,2,4-triazole moiety has been validated as a potent P1 moiety for coagulation factor Xa inhibitors, with X-ray crystallography confirming direct interactions between the triazolinone carbonyl and the enzyme active site [2].

Hydrogen bonding Tautomerism Ligand design

Regulatory Hazard Classification vs. Uncharacterized Analogs

3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid has undergone formal notification and classification under the European CLP Regulation (EC No. 825-081-7). The notified classification includes Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335 for respiratory tract irritation) [1]. This established hazard profile enables informed laboratory risk assessment and compliance documentation. In contrast, closely related analogs such as 3-(5-methyl-1H-1,2,4-triazol-3-yl)benzoic acid lack a harmonized CLP classification entry in the ECHA C&L Inventory, requiring researchers to perform de novo hazard assessment or default to precautionary handling [2].

Chemical safety Regulatory compliance Laboratory procurement

Synthetic Versatility of the Carboxylic Acid Handle

The benzoic acid functional group at the meta position enables classical carboxylic acid derivatization chemistry—including amide coupling, esterification, and acyl chloride formation—that is unavailable in non-carboxylated 5-oxo-1,2,4-triazole building blocks. Russian Journal of Organic Chemistry reports the recyclization of 4-oxo-1,3-benzoxazinium perchlorates with hydrazinobenzoic acids to yield previously unknown 1,2,4-triazolylbenzoic acids, followed by esterification to obtain the corresponding esters [1]. This synthetic route leverages the carboxylic acid moiety for both initial triazole formation and subsequent functionalization. In contrast, 5-oxo-1,2,4-triazole derivatives lacking the benzoic acid group (e.g., 4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazole) offer only N-alkylation or N-acylation sites for further elaboration, limiting molecular diversity in library synthesis .

Organic synthesis Amide coupling Esterification

Research Applications of 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid


PPARα Agonist Development for Metabolic Disease

The 5-oxo-1,2,4-triazole moiety serves as a critical pharmacophore for potent PPARα agonism, with LY518674 achieving IC50 ≈ 24 nM and >3000-fold selectivity over fenofibrate [1]. Researchers developing novel lipid-lowering agents can leverage 3-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid as a key intermediate for constructing triazolinone-based PPARα modulators, particularly where the benzoic acid handle enables attachment of diverse lipophilic tails to optimize pharmacokinetic properties.

Factor Xa Inhibitor Design with Phenyltriazolinone P1

Crystallographic evidence confirms that phenyltriazolinone functions as a potent P1 moiety for coagulation factor Xa inhibitors, engaging the enzyme active site via specific hydrogen-bonding interactions [2]. 3-(5-Oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)benzoic acid provides the core triazolinone-phenyl scaffold required for developing novel anticoagulant agents. The meta-carboxylic acid group offers a versatile conjugation site for attaching P2/P3/P4 moieties to extend inhibitor binding into additional enzyme subsites.

MOF Linker for Coordination Polymer Synthesis

The combination of a triazole nitrogen donor and a carboxylic acid oxygen donor within a single meta-substituted scaffold enables the construction of metal-organic frameworks with defined metal-to-ligand stoichiometries (ML2 hydration patterns for Zn, Cd, Co, Ni complexes) [3]. Researchers in crystal engineering and porous materials development can employ this compound as an organic linker for synthesizing coordination polymers with applications in gas storage, molecular separation, and heterogeneous catalysis.

Library Synthesis via Carboxylic Acid Derivatization

The free carboxylic acid group permits high-yielding amide coupling and esterification reactions, enabling the parallel synthesis of diverse compound libraries [4]. Medicinal chemistry groups conducting structure-activity relationship (SAR) studies around the 1,2,4-triazole scaffold can utilize this building block to systematically explore substituent effects on biological activity, solubility, and metabolic stability.

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